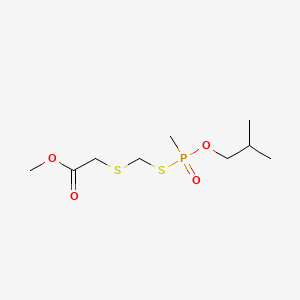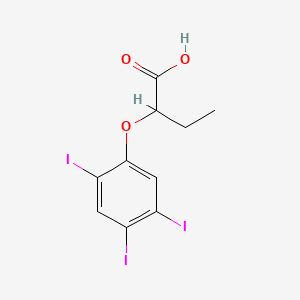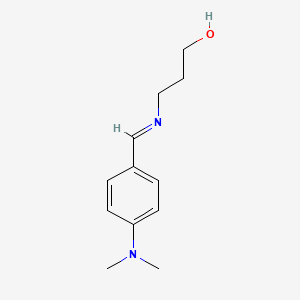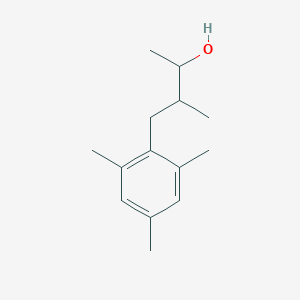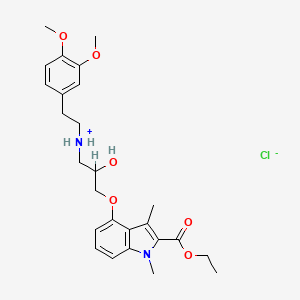![molecular formula C38H22N4 B13771326 3,3'-(9H,9'H-[3,4'-Bicarbazole]-9,9'-diyl)dibenzonitrile](/img/structure/B13771326.png)
3,3'-(9H,9'H-[3,4'-Bicarbazole]-9,9'-diyl)dibenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(9H,9’H-[3,4’-Bicarbazole]-9,9’-diyl)dibenzonitrile is an organic compound that belongs to the bicarbazole family. This compound is characterized by its unique structure, which consists of two carbazole units linked at the 3,3’ positions, with additional benzonitrile groups attached. This structural arrangement enhances its stability and electronic properties, making it a valuable material in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(9H,9’H-[3,4’-Bicarbazole]-9,9’-diyl)dibenzonitrile typically involves the coupling of carbazole derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, where 3-bromo-9H-carbazole reacts with 9-phenyl-9H-carbazol-3-ylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3,3’-(9H,9’H-[3,4’-Bicarbazole]-9,9’-diyl)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carbazole-3,3’-dione.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated carbazole derivatives.
科学的研究の応用
3,3’-(9H,9’H-[3,4’-Bicarbazole]-9,9’-diyl)dibenzonitrile has a wide range of applications in scientific research:
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of electronic materials, such as semiconductors and conductive polymers.
作用機序
The mechanism of action of 3,3’-(9H,9’H-[3,4’-Bicarbazole]-9,9’-diyl)dibenzonitrile is primarily related to its electronic properties. The compound can act as a charge transport material, facilitating the movement of electrons or holes in electronic devices. Its unique structure allows for efficient π-π stacking interactions, enhancing its conductivity and stability . Additionally, the presence of benzonitrile groups can influence its photophysical properties, making it suitable for use in optoelectronic applications.
類似化合物との比較
Similar Compounds
9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole: Similar in structure but with phenyl groups instead of benzonitrile groups.
3,3’-Bis(1H-1,2,4-triazol-1-ylmethyl)benzidine: Another bicarbazole derivative with different functional groups.
Uniqueness
3,3’-(9H,9’H-[3,4’-Bicarbazole]-9,9’-diyl)dibenzonitrile is unique due to the presence of benzonitrile groups, which enhance its electronic properties and stability. This makes it particularly suitable for applications in optoelectronics and advanced materials research.
特性
分子式 |
C38H22N4 |
|---|---|
分子量 |
534.6 g/mol |
IUPAC名 |
3-[3-[9-(3-cyanophenyl)carbazol-4-yl]carbazol-9-yl]benzonitrile |
InChI |
InChI=1S/C38H22N4/c39-23-25-8-5-10-28(20-25)41-34-15-3-1-12-31(34)33-22-27(18-19-36(33)41)30-14-7-17-37-38(30)32-13-2-4-16-35(32)42(37)29-11-6-9-26(21-29)24-40/h1-22H |
InChIキー |
YVLXMLQWACAAAV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=CC(=C4)C#N)C=CC(=C3)C5=C6C7=CC=CC=C7N(C6=CC=C5)C8=CC=CC(=C8)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



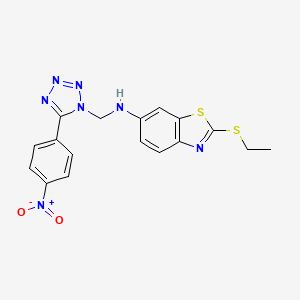
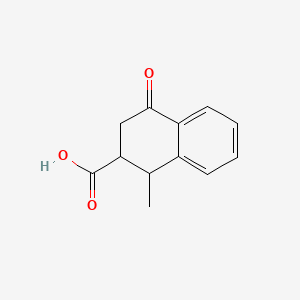
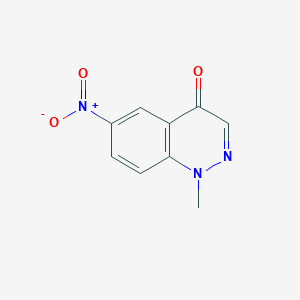
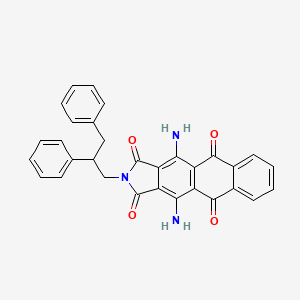

![1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-](/img/structure/B13771294.png)

